Benzo(b)fluoranthene

Overview

Description

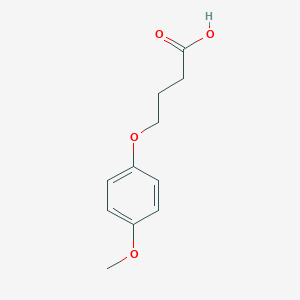

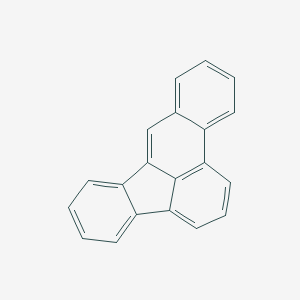

Benzo(b)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that contains two or more benzene rings in its structure . It appears as needles or yellow fluffy powder . Its molecular weight is 252.32 .

Synthesis Analysis

A series of BN-benzo(b)fluoranthenes have been synthesized through a straightforward N-directed borylative cyclization . The syntheses of the 12 isomeric hydroxybenzo fluoranthenes (hydroxy-BbF, 1–12) are also described .

Molecular Structure Analysis

The molecule can be viewed as the fusion of naphthalene and benzene unit connected by a five-membered ring . The 3D structure of Benzo(b)fluoranthene can be viewed using Java or Javascript .

Chemical Reactions Analysis

Benzo(b)fluoranthene can react with strong oxidizing agents. It may also react with electrophiles, peroxides, nitrogen oxides, and sulfur oxides .

Physical And Chemical Properties Analysis

Benzo(b)fluoranthene has a boiling point and a freezing point/melting point of 325-329°F . It is insoluble in water .

Scientific Research Applications

Organic Electronics and Optoelectronics

Benzo[b]fluoranthene’s photophysical properties make it a candidate for use in organic electronics, particularly in organic light-emitting diodes (OLEDs) . Its ability to exhibit blue emission with significant red-shifts when amino groups are introduced suggests potential in developing new OLED materials with desirable emission characteristics .

Environmental Monitoring

Due to its presence in combustion products, Benzo[b]fluoranthene serves as an indicator compound in environmental monitoring. It helps assess the pollution levels of PAHs, which are known for their carcinogenic and mutagenic properties . This compound’s behavior in ecosystems can provide insights into the impact of human activities on environmental health.

Cancer Research

Benzo[b]fluoranthene is utilized in cancer research to understand the role of PAHs in carcinogenesis. Studies have explored its tumorigenic potential and its interactions with other carcinogens, such as human papillomavirus, to elucidate the mechanisms of cancer development .

Biochemical Research

In biochemical research, Benzo[b]fluoranthene is used as a reagent to study its interactions with biological molecules. Its limited uses outside of research contexts underscore its role in fundamental studies exploring the biochemical pathways influenced by PAHs .

Synthesis and Characterization of Novel Compounds

Researchers synthesize derivatives of Benzo[b]fluoranthene to investigate their properties and potential applications. The synthesis methods and characterization of these derivatives contribute to the advancement of organic chemistry and materials science .

Environmental Impact and Remediation

Benzo[b]fluoranthene’s environmental impact is studied to develop remediation strategies for PAH-contaminated sites. Its persistence and toxicity pose challenges for ecosystem health, prompting research into methods for mitigating its effects .

Mechanism of Action

Target of Action

Benzo[b]fluoranthene, a polycyclic aromatic hydrocarbon (PAH), primarily targets organic matter in the environment . It has been synthesized and studied for its optoelectronic properties, particularly its photophysical properties . The compound exhibits significant electronic modifications compared to its carbonaceous analogues .

Mode of Action

The interaction of Benzo[b]fluoranthene with its targets involves significant electronic modifications. For instance, BN-benzo[b]fluoranthenes with amino groups exhibit blue emission, which is largely red-shifted compared to other compounds . This shift in emission behavior from the local excited-state (LE) to the charge-transfer state (CT) transition is due to the installation of amino groups .

Biochemical Pathways

It’s known that the compound undergoes intramolecular friedel–crafts-type cyclisation . The resulting fluoranthene-H+ acts as a Brønsted acid to protonate dimethyldimesitylsilane, forming mesitylene and generating a Me2Si (Mes)+ silylium cation, which leads to another Friedel–Crafts reaction cycle .

Pharmacokinetics

Benzo[b]fluoranthene is characterized by its very low solubility and volatility . When present in soil, the compound volatilizes and solubilizes very slowly . It also adsorbs very strongly to organic matter . These properties impact the bioavailability of the compound in the environment.

Result of Action

It’s known that the compound is toxic . Moreover, it has been used in the fabrication of organic light-emitting diodes, demonstrating potential applications as OLED emitting materials .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of Benzo[b]fluoranthene. At 20°C, it is a solid with very low volatility . Once dissolved, it will either enter into the groundwater table or migrate towards a waterway, where it will be diluted before slowly volatilizing . Once the source has been removed, the adsorbed Benzo[b]fluoranthene will take a very long time to disappear, releasing contamination in its gaseous or dissolved forms .

Safety and Hazards

properties

IUPAC Name |

pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-2-7-14-13(6-1)12-19-16-9-4-3-8-15(16)18-11-5-10-17(14)20(18)19/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOVXSOBNPWTSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Record name | BENZO[B]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZO(b)FLUORANTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023907 | |

| Record name | Benzo(b)fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzo[b]fluoranthene appears as needles or yellow fluffy powder. (NTP, 1992), Needles (recrystallized from benzene, toluene, or glacial acetic acid); [ACGIH], COLOURLESS CRYSTALS., Needles or yellow fluffy powder. | |

| Record name | BENZO[B]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzo(b)fluoranthene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZO(b)FLUORANTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZO(B)FLUORANTHENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1007 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

481 °C | |

| Record name | BENZO(b)FLUORANTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.0015 mg/L, temperature not specified, In water, 0.0012 mg/L, temperature not specified, Miscible with benzene, Slightly soluble in acetone, Solubility in water: none | |

| Record name | BENZO[B]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZO(B)FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4035 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZO(b)FLUORANTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000005 [mmHg], 5.0X10-7 mm Hg at 20 °C | |

| Record name | Benzo(b)fluoranthene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZO(B)FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4035 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Benzo[b]fluoranthene | |

Color/Form |

Needles from benzene, Needles (recrystallized from benzene); colorless needles (recrystallized from toluene or glacial acetic acid) | |

CAS RN |

205-99-2 | |

| Record name | BENZO[B]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benz[e]acephenanthrylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(b)fluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000205992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[b]fluoranthene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo(b)fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[e]acephenanthrylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZ(E)ACEPHENANTHRYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJO154KG1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZO(B)FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4035 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZO(b)FLUORANTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZO(B)FLUORANTHENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1007 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

325 to 329 °F (NTP, 1992), 168.4 °C, 168 °C, 325-329 °F | |

| Record name | BENZO[B]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZO(B)FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4035 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZO(b)FLUORANTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0720 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZO(B)FLUORANTHENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1007 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Which environmental factors influence the degradation of benzo(b)fluoranthene in soil?

A2: Research suggests that organic matter content and the composition of the soil microbial community significantly influence the degradation rate of benzo(b)fluoranthene and other PAHs []. For instance, soils with lower organic matter content tend to exhibit faster degradation of certain PAHs, while the presence of specific bacterial communities, such as Betaproteobacteria, can enhance the breakdown of specific compounds like pyrene [].

Q2: How does the particle size of biochar amendments influence the immobilization of benzo(b)fluoranthene in contaminated soil?

A3: Studies investigating the use of biochar for soil remediation found that the particle size of the biochar significantly affects its ability to immobilize PAHs like benzo(b)fluoranthene []. Pulverized biochar demonstrated superior performance compared to crushed biochar, suggesting that smaller particle sizes enhance sorption and reduce leaching of PAHs into water [].

Q3: How do meteorological conditions during traditional food smoking impact benzo(b)fluoranthene content?

A4: Research on traditionally smoked Polish pork ham indicated that atmospheric pressure and relative air humidity during the smoking process significantly influenced benzo(b)fluoranthene levels in the final product []. Higher atmospheric pressure and humidity levels were correlated with increased benzo(b)fluoranthene absorption [].

Q4: What are the common analytical methods used for the detection and quantification of benzo(b)fluoranthene in environmental and food samples?

A5: High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) and gas chromatography-mass spectrometry (GC-MS) are widely employed techniques for analyzing benzo(b)fluoranthene [, , , ]. These methods allow for the separation and quantification of individual PAH compounds, including benzo(b)fluoranthene, in complex matrices.

Q5: What is known about the toxicity of benzo(b)fluoranthene?

A6: Benzo(b)fluoranthene is classified as a potential human carcinogen [, ]. Studies have shown it can induce oxidative DNA damage and is linked to various health issues, including cancer and developmental problems [, , ].

Q6: Can benzo(b)fluoranthene bioaccumulate in living organisms?

A7: Yes, research suggests that benzo(b)fluoranthene can accumulate in the tissues of organisms, including fish and edible plants [, ]. A study on fish from the Imo River Watershed in Nigeria found detectable levels of benzo(b)fluoranthene in their tissues, raising concerns about the potential health risks associated with consuming contaminated food sources [].

Q7: What are the potential health risks associated with exposure to benzo(b)fluoranthene?

A8: As a probable human carcinogen, exposure to benzo(b)fluoranthene is linked to an increased risk of developing certain types of cancers [, ]. Studies also suggest that exposure to benzo(b)fluoranthene can contribute to other health problems, including respiratory issues, skin irritation, and organ damage [].

Q8: How can the source of benzo(b)fluoranthene pollution be identified in environmental samples?

A9: Researchers often use diagnostic ratios of different PAH compounds to identify potential sources of contamination [, , ]. For instance, certain ratios of specific PAH congeners can distinguish between petrogenic sources (e.g., oil spills) and pyrogenic sources (e.g., combustion processes) [, , ].

Q9: What are the main sources of benzo(b)fluoranthene contamination in urban environments?

A10: In urban settings, major sources of benzo(b)fluoranthene pollution typically include vehicular emissions, industrial activities, and residential heating relying on fossil fuels [, ]. For example, a study in Beijing found that traffic emissions significantly contributed to seasonal variations in PAH concentrations, including benzo(b)fluoranthene, in particulate matter [].

Q10: What is the molecular structure of benzo(b)fluoranthene?

A10: Benzo(b)fluoranthene comprises five fused benzene rings, forming a polycyclic aromatic hydrocarbon structure. This specific arrangement of rings influences its chemical properties and behavior in the environment.

Q11: How does the structure of benzo(b)fluoranthene influence its stability and persistence in the environment?

A12: The fused ring structure of benzo(b)fluoranthene contributes to its stability and makes it resistant to degradation processes []. Its hydrophobic nature also promotes its persistence in the environment, leading to its accumulation in soil and sediment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.